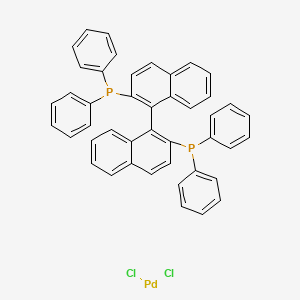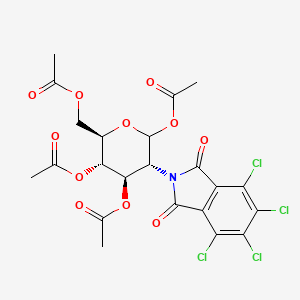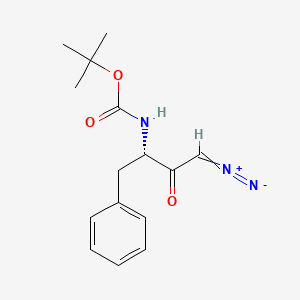![molecular formula C₃H₆DNO₃ B1142210 S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid CAS No. 136743-39-0](/img/new.no-structure.jpg)
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid** is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (R*,S*) configuration. The presence of both amino and hydroxy functional groups makes it a versatile molecule in organic synthesis and biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid typically involves stereospecific reactions starting from carbohydrate sources such as D-gulonic acid -lactone and D-glucono- -lactone . These reactions are designed to ensure the correct stereochemistry of the final product. The process often includes steps like epoxidation, reduction, and selective deprotection to achieve the desired configuration.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar stereospecific synthetic routes on a larger scale. The use of advanced catalytic systems and optimized reaction conditions would be essential to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions, forming new bonds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to maintain the integrity of the chiral centers.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a keto derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor for pharmaceuticals and is involved in the synthesis of compounds with potential therapeutic effects.
作用機序
The mechanism by which S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
3-Amino-2-hydroxybutanoic Acid: This compound shares a similar structure but differs in the position of the hydroxy group.
Aminocaproic Acid: Although structurally different, it shares some functional similarities in terms of its amino group.
Uniqueness
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a variety of reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
特性
CAS番号 |
136743-39-0 |
|---|---|
分子式 |
C₃H₆DNO₃ |
分子量 |
106.1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

